molecular formula C13H10BrF2N B3341149 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline CAS No. 1019487-40-1

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline

Cat. No.: B3341149
CAS No.: 1019487-40-1
M. Wt: 298.13 g/mol
InChI Key: SITQQGOVQXDRLE-UHFFFAOYSA-N
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Description

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of fluorine and bromine atoms attached to the benzene ring, along with a fluorobenzyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to produce 2-fluoro-4-bromotoluene. This intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of advanced materials with unique properties.

    Agricultural Chemistry: The compound may be used in the development of agrochemicals with enhanced efficacy

Mechanism of Action

The mechanism of action of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-bromoaniline
  • 2-Fluoro-4-bromotoluene
  • 4-Bromo-2-fluorobenzyl bromide

Uniqueness

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorobenzyl group attached to the nitrogen atom further distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications .

Properties

IUPAC Name

4-bromo-2-fluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N/c14-10-5-6-13(12(16)7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITQQGOVQXDRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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